molecular formula C17H17ClN2O2S2 B2989613 5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide CAS No. 1396759-54-8

5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

Cat. No.: B2989613
CAS No.: 1396759-54-8
M. Wt: 380.91
InChI Key: ANCJSOCJVHGPFM-UHFFFAOYSA-N
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Description

5-chloro-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound that finds its application in various fields such as chemistry, biology, and medicine. Due to its unique molecular structure, it exhibits distinctive reactivity and mechanisms of action, making it a compound of interest for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Thiophene-2-sulfonamide Derivative: : The synthesis begins with the preparation of thiophene-2-sulfonyl chloride from thiophene, which is then reacted with an amine derivative to form thiophene-2-sulfonamide.

  • Incorporation of Chloro and Isoquinoline Moieties: : The but-2-yn-1-yl group and 3,4-dihydroisoquinolin-2(1H)-yl groups are introduced through a series of substitution reactions involving respective precursors and catalysts such as palladium.

Industrial Production Methods

Industrial production methods would typically involve multi-step reactions carried out in large-scale reactors under controlled temperature and pressure conditions. The processes are designed to ensure high yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, forming sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can break down the sulfonamide linkage, yielding simpler amines.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule, particularly at the chlorine and sulfonamide groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, platinum.

Major Products

  • Oxidation: : Sulfoxide or sulfone derivatives.

  • Reduction: : Corresponding amines.

  • Substitution: : Various substituted thiophene derivatives.

Scientific Research Applications

This compound has wide-ranging applications:

  • Chemistry: : As a building block in organic synthesis, it is used to create more complex molecules.

  • Biology: : Inhibitory effects on certain enzymes and receptors.

  • Medicine: : Potential therapeutic applications such as anticancer, antiviral, and antibacterial agents.

  • Industry: : Used in the development of materials with unique properties, such as organic semiconductors.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The thiophene sulfonamide moiety is known to form strong interactions with active sites in proteins, potentially inhibiting their function.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, blocking substrate access.

  • Receptor Modulation: : It may also modulate receptor activity, affecting signal transduction pathways.

Comparison with Similar Compounds

Compared to other thiophene sulfonamides:

  • Unique Structural Features: : The presence of the chloro and isoquinoline groups enhances its reactivity and specificity.

  • Increased Potency: : The unique combination of functional groups may result in higher biological activity.

List of Similar Compounds

  • Thiophene-2-sulfonamide

  • 3,4-dihydroisoquinolin-2(1H)-sulfonamide

  • Chloro-substituted sulfonamides

Properties

IUPAC Name

5-chloro-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S2/c18-16-7-8-17(23-16)24(21,22)19-10-3-4-11-20-12-9-14-5-1-2-6-15(14)13-20/h1-2,5-8,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCJSOCJVHGPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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